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S-Methyl-N,N-diethylthiocarbamate Sulfone

Cat. No.: B014985
CAS No.: 155514-79-7
M. Wt: 179.24 g/mol
InChI Key: XRFGLFAEBISDIV-UHFFFAOYSA-N
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Description

Contextualization within Thiocarbamate Chemistry and Metabolite Research

Thiocarbamates are a class of organosulfur compounds with two isomeric forms: O-thiocarbamates and S-thiocarbamates. wikipedia.org S-Methyl-N,N-diethylthiocarbamate sulfone belongs to the S-thiocarbamate subclass. The study of thiocarbamates is extensive due to their wide-ranging applications, including as herbicides in agriculture. wikipedia.org The metabolism of these compounds is a key area of research, as their biological effects are often attributed to their metabolites. epa.gov

Significance as a Bioactive Metabolite: Linking to Disulfiram (B1670777) and Related Compounds

This compound is a significant bioactive metabolite primarily because of its potent inhibitory effect on aldehyde dehydrogenase (ALDH), the enzyme responsible for detoxifying acetaldehyde (B116499), a toxic byproduct of alcohol metabolism. nih.govacs.orgwikipedia.org The accumulation of acetaldehyde leads to the unpleasant physiological reactions associated with the disulfiram-alcohol reaction. acs.orgwikipedia.orgyoutube.com

While disulfiram itself can inhibit ALDH in vitro, it is believed to be too short-lived in the body to be the primary inhibitor. nih.gov Research points to its metabolites, including this compound and S-methyl-N,N-diethylthiocarbamate sulfoxide (B87167), as the ultimate active agents. nih.govnih.gov Studies have shown that the sulfone is a more potent inhibitor of low K(m) mitochondrial ALDH in vitro compared to its parent compound, disulfiram, and its sulfoxide counterpart. nih.govnih.gov

The inhibition of ALDH by this compound is time-dependent and considered irreversible. nih.govnih.gov This irreversible inhibition is a key aspect of its bioactivity. However, its high reactivity also means it can be neutralized by cellular components like glutathione (B108866), suggesting that for it to be effective, it likely needs to be formed in close proximity to the target enzyme. nih.gov This has led to the hypothesis that the more stable sulfoxide metabolite may be better able to travel from its site of formation to the mitochondria where ALDH is located. nih.gov

The detailed study of this compound and its role in the metabolic cascade of disulfiram provides critical insights into the drug's efficacy and has broader implications for understanding the bioactivity of other thiocarbamate compounds.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and its related compounds.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular Formula C6H13NO3S
Molecular Weight 179.24 g/mol
CAS Number 155514-79-7
SMILES CCN(CC)C(=O)S(=O)(=O)C
InChI InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3
Common Name N,N-diethyl-1-methylsulfonylformamide
Source: lgcstandards.com

Table 2: In Vitro Inhibitory Activity on Rat Liver Mitochondrial Low K(m) ALDH

CompoundIC50 (µM)
This compound 0.42 +/- 0.04 to 0.53 +/- 0.11
S-Methyl-N,N-diethylthiocarbamate Sulfoxide 0.93 +/- 0.04 to 0.95 +/- 0.30
Disulfiram 7.4 +/- 1.0 to 7.5 +/- 1.2
Source: nih.govnih.gov

Table 3: Half-life of Inactivation of ALDH (at 0.6 µM)

Compoundt1/2 of Inactivation (minutes)
This compound 2.1 to 3.5
S-Methyl-N,N-diethylthiocarbamate Sulfoxide 8.8
Source: nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO3S B014985 S-Methyl-N,N-diethylthiocarbamate Sulfone CAS No. 155514-79-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-1-methylsulfonylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRFGLFAEBISDIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10393576
Record name S-Methyl-N,N-diethylthiocarbamate Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155514-79-7
Record name S-Methyl-N,N-diethylthiocarbamate Sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10393576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Derivatization Strategies for S Methyl N,n Diethylthiocarbamate Sulfone

Established Synthetic Pathways and Methodologies

The synthesis of S-Methyl-N,N-diethylthiocarbamate sulfone typically proceeds through a multi-step process, beginning with the formation of a thiocarbamate or dithiocarbamate (B8719985) precursor, followed by oxidation of the sulfur atom.

A common precursor is S-Methyl-N,N-diethylthiocarbamate. This compound can be synthesized by the reaction of diethylcarbamoyl chloride with sodium thiomethoxide. chemicalbook.com The reaction involves the nucleophilic substitution of the chloride on the carbamoyl (B1232498) chloride by the thiomethoxide anion.

Another closely related pathway involves the synthesis of S-Methyl-N,N-diethyldithiocarbamate sulfoxide (B87167), which can be considered a stepping stone to the target sulfone. The synthesis of the sulfoxide starts from S-Methyl-N,N-diethyldithiocarbamate. This dithiocarbamate is oxidized using a mild oxidizing agent such as sodium metaperiodate in a mixed solvent system of methanol (B129727) and water at low temperatures. prepchem.com The reaction is carefully controlled to favor the formation of the sulfoxide over further oxidation products.

To obtain the target this compound, a more potent oxidizing agent or harsher reaction conditions would be necessary to achieve the second oxidation of the sulfur atom. While specific literature detailing this final oxidation step for this exact molecule is not abundant, the general principle of oxidizing a sulfoxide to a sulfone is well-established in organic chemistry. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly employed for this transformation. researchgate.net The reaction would involve the oxidation of the sulfoxide intermediate to the corresponding sulfone.

Table 1: Established Synthetic Reactions

Starting Material(s) Reagent(s) Product
Diethylcarbamoyl chloride, Sodium thiomethoxide Tetrahydrofuran S-Methyl-N,N-diethylthiocarbamate chemicalbook.com
S-Methyl-N,N-diethyldithiocarbamate Sodium metaperiodate, Methanol/Water S-Methyl-N,N-diethyldithiocarbamate sulfoxide prepchem.com

Exploration of Novel Synthetic Routes and Analog Development

The development of novel synthetic routes for this compound and its analogs is driven by the need for more efficient, scalable, and environmentally friendly processes. Modern synthetic methodologies offer several avenues for exploration.

One potential novel approach could involve the direct C-H bond activation of formamides to introduce the sulfur-containing moiety. While not specifically documented for this compound, the synthesis of carbamates through this method has been reported and could be adapted. prepchem.com Another area of innovation lies in the use of catalysis. For instance, transition-metal-free processes for the synthesis of sulfones from tosylhydrazones have been developed, offering a new perspective on forming the sulfone group. rsc.org

The development of analogs of this compound is crucial for understanding its biological activity and developing new therapeutic agents. Analog development could focus on several key areas:

Modification of the N,N-diethyl group: Replacing the ethyl groups with other alkyl or aryl substituents could modulate the compound's lipophilicity, steric profile, and metabolic stability.

Variation of the S-methyl group: Substitution of the methyl group with other alkyl, aryl, or functionalized groups could influence the reactivity of the sulfone and its interaction with biological targets.

Introduction of substituents on the carbamate (B1207046) backbone: While the core structure is small, the introduction of substituents could be explored to create novel chemical entities with altered properties.

Derivatization for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of a lead compound like this compound. Derivatization is a key tool in SAR, allowing for the systematic modification of the molecule to identify the structural features critical for its activity.

Given its role as an inhibitor of ALDH, SAR studies would likely focus on enhancing this inhibitory activity while potentially reducing off-target effects. Key derivatization strategies could include:

Altering the N-alkyl substituents: A series of analogs with varying alkyl chain lengths and branching on the nitrogen atom could be synthesized. This would probe the size and nature of the binding pocket on the target enzyme.

Modifying the S-substituent: Replacing the S-methyl group with a range of other substituents (e.g., ethyl, propyl, benzyl) would help to understand the electronic and steric requirements at this position for optimal inhibitory activity.

Introducing polar or ionizable groups: The addition of polar functional groups, such as hydroxyl or carboxyl groups, to the N-alkyl chains could improve the compound's solubility and pharmacokinetic properties.

Isosteric replacement: Replacing the sulfone group with other bioisosteres, such as a sulfonamide, could lead to compounds with similar biological activity but different physicochemical properties.

The insights gained from these SAR studies would be invaluable for the rational design of more potent and selective inhibitors of ALDH, potentially leading to the development of new drugs for various therapeutic applications. The use of computational modeling, such as 3D-QSAR, could further aid in understanding the relationship between the chemical structure and biological activity of these derivatives. mdpi.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Disulfiram (B1670777)
Aldehyde dehydrogenase (ALDH)
S-Methyl-N,N-diethylthiocarbamate
Diethylcarbamoyl chloride
Sodium thiomethoxide
S-Methyl-N,N-diethyldithiocarbamate sulfoxide
S-Methyl-N,N-diethyldithiocarbamate
Sodium metaperiodate
meta-Chloroperoxybenzoic acid (m-CPBA)
Hydrogen peroxide

Metabolism and Biotransformation of S Methyl N,n Diethylthiocarbamate Sulfone and Its Precursors

Enzymatic Pathways Involved in S-Oxygenation and Dioxygenation

The formation of S-Methyl-N,N-diethylthiocarbamate Sulfone is a multi-step process involving the sequential oxidation of its precursor, S-methyl N,N-diethylthiocarbamate (MeDTC). This process of S-oxygenation and subsequent dioxygenation is primarily catalyzed by two major superfamilies of enzymes: Flavin Monooxygenases (FMOs) and Cytochrome P450 (CYP) enzymes.

Flavin-containing monooxygenases are a class of xenobiotic-metabolizing enzymes that specialize in the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms. wikipedia.org FMOs play a role in the metabolism of disulfiram (B1670777) metabolites. Specifically, the conversion of S-methyl N,N-diethyldithiocarbamate (MeDDC), a precursor to MeDTC, is metabolized by FMOs. researchgate.netnih.gov

In human renal microsomes, FMO1 has been identified as a key enzyme in the metabolism of MeDDC. researchgate.netnih.gov Studies using recombinant human FMO1 have shown that it catalyzes the formation of MeDDC sulfine from MeDDC. nih.gov The kinetic parameters for this reaction have been determined, with a KM value of 15 µM and a Vmax of 7.6 nmol/min/nmol of FMO1. researchgate.netnih.gov Further research has indicated that while FMOs are involved in the initial oxidation steps, their role in the subsequent conversion of MeDTC to its sulfoxide (B87167) and sulfone derivatives in the liver may be minor compared to that of cytochrome P450 enzymes. nih.gov

The Cytochrome P450 superfamily of enzymes are major contributors to the oxidative metabolism of a wide variety of xenobiotics. mdpi.com In the context of disulfiram metabolism, CYP enzymes are instrumental in the conversion of MeDTC to S-Methyl-N,N-diethylthiocarbamate Sulfoxide (MeDTC-SO) and subsequently to MeDTC-SO2. clinpgx.org

Specifically, CYP2E1 has been identified as the monooxygenase responsible for the conversion of S-methyl diethylthiocarbamate to methyl diethylthiocarbamate sulfoxide, which is then further metabolized to methyl diethylthiocarbamate sulfone by the same enzyme. clinpgx.org Studies using rat liver microsomes have demonstrated that the formation of MeDTC-SO from MeDTC is significantly increased in microsomes from phenobarbital-treated rats, a known inducer of CYP enzymes, particularly CYP2B1. nih.gov In these studies, antibodies against CYP2B1 inhibited the formation of MeDTC-SO by 60%, suggesting a major role for this specific CYP isoform in the sulfoxidation of MeDTC in rats. nih.gov The involvement of CYP enzymes is further supported by the observation that CYP450 inhibitors, such as N-benzylimidazole, can block the formation of MeDTC-SO in liver microsomes. nih.gov

In Vivo and In Vitro Metabolic Studies

Both in vivo and in vitro studies have been crucial in elucidating the metabolic fate of disulfiram and the role of its metabolites, including MeDTC-SO2.

In vitro studies using rat liver mitochondria have shown that MeDTC-SO2 is a potent and irreversible inhibitor of the low Km mitochondrial aldehyde dehydrogenase (ALDH), the enzyme responsible for the oxidation of acetaldehyde (B116499). nih.gov The IC50 for MeDTC-SO2 was found to be 0.42 µM, which is significantly lower than that of disulfiram itself (IC50 of 7.5 µM). nih.gov The inhibition of ALDH by MeDTC-SO2 was time-dependent, following pseudo-first-order kinetics with a half-life of 2.1 minutes at a concentration of 0.6 µM. nih.gov

Further in vitro investigations with detergent-solubilized mitochondria revealed that both MeDTC-SO and MeDTC-SO2 are potent inhibitors of ALDH, with IC50 values of 0.93 µM and 0.53 µM, respectively. nih.gov However, when studied in intact mitochondria, the potency of these two metabolites was reversed, with MeDTC-SO being the more potent inhibitor. nih.gov This suggests that the cellular environment and membrane transport can influence the activity of these metabolites.

In vivo studies in rats have identified MeDTC sulfoxide in the blood of animals administered disulfiram. nih.gov Following administration of disulfiram to rats, the maximal plasma concentration of MeDTC-SO was observed within 2 hours. researchgate.net While MeDTC-SO2 is a logical and expected metabolite of MeDTC-SO, its direct detection in vivo has been challenging due to its high reactivity. nih.govnih.gov

Study Type System Key Findings Reference
In VitroRat Liver MitochondriaMeDTC-SO2 is a potent, irreversible inhibitor of low Km ALDH (IC50 = 0.42 µM). nih.gov
In VitroDetergent-Solubilized Rat Liver MitochondriaMeDTC-SO and MeDTC-SO2 are potent ALDH inhibitors (IC50 = 0.93 µM and 0.53 µM, respectively). nih.gov
In VitroIntact Rat Liver MitochondriaPotency of MeDTC-SO and MeDTC-SO2 is reversed compared to solubilized mitochondria. nih.gov
In VivoRatsMeDTC-SO is detected in plasma after disulfiram administration. nih.govresearchgate.net

Interconversion and Relationships with Other Disulfiram Metabolites

The metabolism of disulfiram is characterized by a complex network of interconnected pathways. Upon ingestion, disulfiram is rapidly reduced to diethyldithiocarbamic acid (DDC). clinpgx.org DDC is then methylated to form S-methyl-N,N-diethyldithiocarbamate (MeDDC). researchgate.netclinpgx.org

MeDDC is a key intermediate that can be oxidized to MeDDC sulfine and subsequently to S-methyl N,N-diethylthiocarbamate sulfoxide (MeDTC-SO), the proposed active metabolite of disulfiram. researchgate.netnih.gov MeDTC-SO can then undergo further oxidation to form this compound (MeDTC-SO2). clinpgx.orgresearchgate.net This sequential oxidation from a thiol to a sulfoxide and then to a sulfone represents a critical pathway in the bioactivation of disulfiram.

The metabolic pathway can be summarized as follows: Disulfiram → Diethyldithiocarbamic acid (DDC) → S-methyl-N,N-diethyldithiocarbamate (MeDDC) → S-methyl N,N-diethylthiocarbamate sulfoxide (MeDTC-SO) → This compound (MeDTC-SO2) clinpgx.orgresearchgate.net

It is important to note that these metabolites are thought to be the actual agents responsible for the in vivo inhibition of ALDH, as disulfiram itself is considered too short-lived to directly inhibit the enzyme. nih.govnih.gov

Identification of Conjugates and Adducts

Due to its electrophilic nature, this compound is highly reactive towards cellular nucleophiles, particularly thiols such as glutathione (B108866) (GSH). nih.gov This reactivity can lead to the formation of conjugates and adducts, which represents a significant pathway for its detoxification and elimination.

In vitro studies have demonstrated that the inhibitory effect of MeDTC-SO2 on ALDH can be significantly diminished in the presence of glutathione. nih.govnih.gov The addition of 50 µM GSH increased the IC50 of MeDTC-SO2 by more than 10-fold, and 500 µM GSH almost completely abolished its inhibitory activity. nih.gov This suggests that MeDTC-SO2 readily reacts with GSH, forming a conjugate and thereby preventing its interaction with the ALDH enzyme. This high reactivity with cellular constituents like glutathione may explain why MeDTC-SO2 needs to be formed in close proximity to its target enzyme to exert its inhibitory effect. nih.gov In contrast, MeDTC-SO is less reactive with glutathione, which may allow it to diffuse from its site of formation to the mitochondria where ALDH is located. nih.gov

While the formation of a glutathione conjugate of MeDTC-SO2 is strongly indicated by these in vitro studies, the direct identification and characterization of this specific adduct in biological systems remains a complex analytical challenge.

Molecular Mechanisms of Action of S Methyl N,n Diethylthiocarbamate Sulfone

Aldehyde Dehydrogenase (ALDH) Inhibition

The principal molecular target of S-Methyl-N,N-diethylthiocarbamate sulfone is aldehyde dehydrogenase (ALDH), a critical enzyme in the metabolism of aldehydes. The sulfone is a significantly more potent inhibitor of low K_m mitochondrial ALDH in vitro compared to the well-known ALDH inhibitor, disulfiram (B1670777). nih.gov

Irreversible and Time-Dependent Inhibition Kinetics

The inhibition of ALDH by this compound is characterized as both time-dependent and irreversible. nih.gov The inhibitory process follows pseudo-first-order kinetics. nih.govnih.gov In studies using rat hepatic low K_m mitochondrial ALDH, the apparent half-life of enzyme inactivation was determined to be 2.1 minutes at a 0.6 µM concentration of the sulfone. nih.gov In another study, the half-life of inactivation at the same concentration was found to be 3.5 minutes. nih.gov This irreversible nature is demonstrated by the fact that the activity of the inhibited enzyme cannot be restored by simple dilution. nih.govnih.gov

The potency of this inhibition is highlighted by its low 50% inhibitory concentration (IC₅₀). For detergent-solubilized rat liver mitochondrial low K_m ALDH, the IC₅₀ of this compound was found to be 0.53 ± 0.11 µM in 10-minute incubations. nih.gov Another study reported an even lower IC₅₀ of 0.42 ± 0.04 µM under similar conditions. nih.gov This makes it substantially more potent than its parent compound, disulfiram, which exhibits an IC₅₀ of approximately 7.4-7.5 µM. nih.govnih.gov

Interactive Table: In Vitro Inhibition of Low K_m Mitochondrial ALDH

CompoundIC₅₀ (µM)Apparent Half-life of Inactivation (t₁/₂) (minutes at 0.6 µM)Nature of Inhibition
This compound0.42 - 0.532.1 - 3.5Irreversible
Disulfiram7.4 - 7.5Not ReportedIrreversible
S-Methyl-N,N-diethylthiocarbamate Sulfoxide (B87167)0.93 - 0.958.8Irreversible

Specificity for Mitochondrial Low K_m ALDH (ALDH2)

The inhibitory action of this compound is specifically directed towards the mitochondrial isoform of aldehyde dehydrogenase with a low Michaelis constant (K_m) for acetaldehyde (B116499), commonly known as ALDH2. nih.govnih.gov This enzyme is the primary catalyst for acetaldehyde oxidation in the liver. nih.gov The focused inhibition of this particular isozyme is a key feature of the compound's mechanism of action.

Active Site Cysteine Modification and Covalent Adduction

The irreversible nature of ALDH2 inhibition by this compound strongly indicates the formation of a stable, covalent bond with the enzyme. nih.govnih.gov While direct studies on the sulfone's interaction with the active site are limited, the mechanism can be inferred from its chemical properties and the actions of related compounds. It is proposed that the sulfone acts as a carbamoylating agent. This involves the transfer of its N,N-diethylcarbamoyl moiety to a nucleophilic residue within the enzyme's active site. The key target for this modification is a highly reactive cysteine residue essential for catalysis. The covalent attachment of the N,N-diethylcarbamoyl group to this cysteine residue results in the inactivation of the enzyme. This is supported by studies showing that the related S-methyl-N,N-diethylthiocarbamate sulfoxide forms a covalent carbamoyl (B1232498) adduct with ALDH. Furthermore, this compound has been shown to carbamoylate glutathione (B108866), a molecule containing a reactive thiol group similar to cysteine. nih.gov

Modulation by Endogenous Substrates and Cofactors (e.g., Acetaldehyde, NAD⁺)

The inhibition of ALDH2 by this compound can be significantly influenced by the presence of the enzyme's natural substrate and cofactor. Complete protection against inhibition is observed when both acetaldehyde (at 80 µM) and NAD⁺ (at 0.5 mM) are present during incubation with the sulfone. nih.gov The substrate, acetaldehyde, offers partial protection on its own. nih.gov This protective effect suggests that the binding of the substrate and cofactor to the active site physically blocks or alters the conformation in such a way that it prevents the sulfone from accessing and modifying the critical cysteine residue. nih.govnih.gov The cofactor NAD⁺, in a concentration-dependent manner, provides protection from inhibition by the sulfone. nih.gov

Influence of Thiol-Containing Compounds (e.g., Glutathione) on Inhibition

The inhibitory potency of this compound is markedly reduced by the presence of low molecular weight thiol-containing compounds such as glutathione (GSH) and dithiothreitol (B142953) (DTT). nih.govnih.gov When these thiols are added to the sulfone before incubation with the enzyme, the IC₅₀ value increases significantly. For instance, the addition of 50 µM of glutathione can increase the IC₅₀ by more than tenfold, to 6.3 µM. nih.gov At a concentration of 500 µM, glutathione almost completely abolishes the inhibitory effect. nih.gov This occurs because the sulfone is highly reactive and readily forms a carbamoyl adduct with the thiol group of glutathione, effectively sequestering the inhibitor before it can react with the enzyme. nih.govnih.gov However, once the enzyme has been inactivated by the sulfone, these thiol compounds are unable to restore its activity. nih.gov

Interactive Table: Effect of Glutathione on the IC₅₀ of this compound for ALDH2

ConditionIC₅₀ (µM)
This compound alone~0.5
This compound + 50 µM Glutathione6.3

Interactions with Other Biological Targets and Pathways

While the primary and most well-documented biological target of this compound is ALDH2, its high reactivity suggests the potential for interactions with other cellular components. The compound's ability to react with low molecular weight thiols like glutathione is a key indicator of its broader reactivity. nih.gov This suggests that the sulfone is not exclusively selective for ALDH2 and may interact with other proteins and peptides that possess accessible and reactive thiol groups. This high reactivity with normal cellular constituents may, in some biological systems, prevent the sulfone from reaching its intended target if it is not formed in close proximity to it. nih.gov However, specific off-target protein interactions and their functional consequences have not been extensively characterized.

Enzyme Inhibition beyond ALDH

The most extensively documented enzymatic target of this compound (MeDTC-sulfone) is the mitochondrial low K({m}) aldehyde dehydrogenase (ALDH). nih.govnih.gov Research indicates that MeDTC-sulfone is a more potent inhibitor of ALDH than its parent compound, disulfiram. nih.govnih.gov In studies using detergent-solubilized rat liver mitochondria, MeDTC-sulfone exhibited an IC({50}) (the concentration required to inhibit 50% of enzyme activity) of 0.53 ± 0.11 µM, compared to 7.4 ± 1.0 µM for disulfiram. nih.gov Another study reported a similar IC(_{50}) of 0.42 ± 0.04 µM for the sulfone. nih.gov

The inhibition of ALDH by MeDTC-sulfone is both time-dependent and irreversible. nih.govnih.gov At a concentration of 0.6 µM, the sulfone inactivates the enzyme with an apparent half-life of approximately 2.1 to 3.5 minutes. nih.govnih.gov Once the enzyme is inhibited by the sulfone, its activity cannot be restored by simple dilution. nih.govnih.gov This irreversible inhibition can be mitigated by the presence of the enzyme's cofactor, NAD, or its substrate, acetaldehyde. nih.govnih.gov Additionally, thiol-containing compounds like glutathione (GSH) can significantly decrease the inhibitory potency of MeDTC-sulfone, suggesting the high reactivity of the sulfone with cellular constituents. nih.govnih.gov

While the parent compound, disulfiram, is known to inhibit other enzymes such as dopamine (B1211576) β-hydroxylase, the specific inhibitory activity of its sulfone metabolite on enzymes other than ALDH is not extensively detailed in the available scientific literature. The primary focus of research has remained on its potent and irreversible inactivation of aldehyde dehydrogenase.

Inhibitor IC({50}) (µM) in Solubilized Mitochondria IC({50}) (µM) in Intact Mitochondria Inhibition Kinetics (at 0.6 µM) Nature of Inhibition Reference
This compound0.53 ± 0.119.2 ± 3.6t({1/2}) = 3.5 minIrreversible nih.gov
S-Methyl-N,N-diethylthiocarbamate Sulfoxide0.93 ± 0.040.95 ± 0.30t(_{1/2}) = 8.8 minIrreversible nih.gov
Disulfiram7.4 ± 1.0Not ReportedNot ReportedIrreversible nih.gov

Modulation of Cellular Signaling Pathways

The potent inhibition of ALDH2 by compounds like this compound has significant downstream consequences for cellular signaling. ALDH2 plays a crucial role in protecting cells from oxidative stress by metabolizing reactive aldehydes. mdpi.com Its inhibition can, therefore, modulate multiple signaling cascades.

Research using ALDH2-deficient models has revealed several pathway interactions:

Kit-Mediated Signaling : ALDH2 deficiency has been shown to enhance stem cell factor (SCF)-induced phosphorylation of the Kit receptor tyrosine kinase. nih.gov This leads to the augmentation of downstream signaling pathways, including STAT4, MAPKs, and Akt. nih.gov This effect is associated with an increase in reactive oxygen species (ROS) and reduced activity of the phosphatase Shp-1, a negative regulator of Kit signaling. nih.gov

cGAS/STING Pathway : In the context of inflammation, ALDH2 activity can inhibit the cGAS/STING signaling pathway. nih.gov Inhibition of ALDH2 can work synergistically with inflammatory stimuli like lipopolysaccharide (LPS) to increase the expression of key pathway proteins such as cGAS, STING, IRF3, and TBK1. nih.gov

Apoptosis and Oxidative Stress Signaling : ALDH2 provides protection against oxidative stress-mediated post-translational modifications and neuronal apoptosis. mdpi.com Its inhibition can exacerbate these processes, highlighting its role in cell survival signaling. mdpi.com

Furthermore, modulation of receptor activity, as seen with the sulfone's analogue, can also impact signaling. Antagonism of NMDA receptors is known to modulate the activity of Src kinase, protein kinase C (PKC), and Ca/calmodulin-dependent protein kinase II (CaMKII), all of which are central components of intracellular signaling networks that regulate neuronal plasticity and excitability. nih.govmdpi.com Transient activation of NMDA receptors can suppress M-currents through a Ca-dependent PI3K-PIP2 signaling pathway, while sustained activation involves a PKC-dependent pathway. nih.gov

Signaling Pathway Effect of ALDH2 Inhibition/Deficiency Key Mediators/Downstream Effectors Reference
Kit SignalingEnhancedKit, STAT4, MAPKs, Akt, Shp-1, ROS nih.gov
cGAS/STING PathwayUpregulated (in presence of LPS)cGAS, STING, IRF3, TBK1 nih.gov
Oxidative Stress/ApoptosisIncreasedROS, Apoptotic Proteins mdpi.com

Potential for Other Receptor Interactions (e.g., NMDA receptor, by analogy with sulfoxide)

While direct studies on this compound's interaction with the N-methyl-D-aspartate (NMDA) receptor are limited, compelling evidence from its sulfoxide analogue, S-methyl-N,N-diethylthiocarbamate sulfoxide (DETC-MeSO), suggests this is a significant area of potential activity. nih.gov

DETC-MeSO has been shown to selectively block the NMDA subtype of glutamate (B1630785) receptors, thereby attenuating glutamate-induced neurotoxicity in primary neurons. nih.gov This antagonistic action appears specific, as other major ionotropic glutamate receptors, AMPA and kainate, were insensitive to DETC-MeSO. nih.gov The mechanism involves the reduction of calcium influx through NMDA receptor channels. nih.gov Studies demonstrated that DETC-MeSO pretreatment attenuated NMDA-induced Ca uptake and completely blocked NMDA-induced Ca influx in cultured neurons. nih.gov

Given the structural similarity between the sulfone and the sulfoxide, it is plausible that the sulfone may share this ability to interact with and antagonize NMDA receptors. The parent compound, disulfiram, also demonstrates partial inhibition of glutamate receptors, further supporting the idea that this class of compounds can modulate the glutamatergic system. nih.gov The NMDA receptor is a crucial mediator of excitatory neurotransmission, and its excessive activation is linked to neurotoxicity. nih.gov Therefore, antagonism of this receptor represents a significant molecular mechanism with potential neuroprotective implications.

Pharmacological and Toxicological Research on S Methyl N,n Diethylthiocarbamate Sulfone

Research in Alcohol Metabolism and Aversion Therapies

The primary therapeutic use of the parent drug, disulfiram (B1670777), is as an alcohol deterrent. Its mechanism relies on the in-vivo biotransformation to active metabolites that inhibit ALDH. nih.govnih.gov S-Methyl-N,N-diethylthiocarbamate sulfone has been identified as a key potential metabolite in this process. nih.gov

Role in Disulfiram-Ethanol Reaction Mechanism

The disulfiram-ethanol reaction (DER) is the unpleasant physiological response that occurs when an individual treated with disulfiram consumes alcohol. nih.gov This reaction is caused by the accumulation of acetaldehyde (B116499), a toxic metabolite of ethanol. nih.govnih.gov Normally, acetaldehyde is rapidly oxidized to acetate (B1210297) by the enzyme aldehyde dehydrogenase (ALDH). nih.gov

Disulfiram itself is too short-lived in the body to be the primary inhibitor of ALDH. nih.govnih.gov Instead, it is metabolized into more stable and potent inhibitory compounds. nih.govnih.gov this compound is considered a logical and potential active metabolite derived from the further oxidation of S-methyl N,N-diethylthiocarbamate (MeDTC) sulfoxide (B87167). nih.govnih.gov This sulfone metabolite acts as a powerful, time-dependent, and apparently irreversible inhibitor of the low Km mitochondrial ALDH, which is the principal enzyme responsible for acetaldehyde metabolism. nih.govnih.gov By blocking this enzyme, the sulfone metabolite causes acetaldehyde levels to rise, triggering the symptoms of the DER. nih.gov

Comparative Efficacy and Potency against Parent Compound and Other Metabolites

Research has demonstrated that this compound is a significantly more potent inhibitor of ALDH than its parent compound, disulfiram. In in-vitro studies using detergent-solubilized rat liver mitochondria, the sulfone metabolite exhibited a much lower IC50 value, indicating greater inhibitory power. The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Studies show that this compound inhibits low Km mitochondrial ALDH with an IC50 of approximately 0.42 to 0.53 µM. nih.govnih.gov This is substantially more potent than disulfiram, which has an IC50 of about 7.4 to 7.5 µM under similar conditions. nih.govnih.gov The sulfone is also more potent than its precursor metabolite, S-methyl-N,N-diethylthiocarbamate sulfoxide, which has an IC50 of around 0.93 µM. nih.gov The inhibition by the sulfone metabolite is not only potent but also rapid, with an apparent half-life of inactivation of about 2.1 to 3.5 minutes at a concentration of 0.6 µM. nih.govnih.gov This inhibition is considered irreversible, as dilution of the inhibited enzyme does not restore its activity. nih.govnih.gov

Table 1: Comparative In Vitro Inhibition of Aldehyde Dehydrogenase (ALDH)

Compound IC50 (µM) Potency Relative to Disulfiram
This compound 0.42 - 0.53 ~14-18x higher
S-Methyl-N,N-diethylthiocarbamate Sulfoxide 0.93 ~8x higher
Disulfiram (Parent Compound) 7.4 - 7.5 1x (Baseline)

Data sourced from in-vitro studies on rat liver mitochondrial ALDH. nih.govnih.gov

Research in Cancer Biology

The role of aldehyde dehydrogenase (ALDH) is not limited to alcohol metabolism; certain ALDH isozymes are overexpressed in various types of cancer cells and are considered markers for cancer stem cells (CSCs). amegroups.orgmdpi.com This has led researchers to investigate ALDH inhibitors, including the metabolites of disulfiram, as potential anti-cancer agents. amegroups.orgsci-hub.se

Inhibition of Cancer Stem Cell Viability

Cancer stem cells are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. mdpi.com High ALDH activity is a characteristic feature of CSCs in several cancers. amegroups.orgmdpi.com Therefore, inhibiting ALDH is a therapeutic strategy aimed at eliminating these resilient cells. sci-hub.se Given that this compound is a potent ALDH inhibitor, its mechanism of action is directly relevant to strategies targeting CSC viability. nih.gov While much of the research has focused on the parent drug disulfiram, the underlying principle rests on the activity of its metabolites. amegroups.org

However, there is debate on the precise mechanism of disulfiram's anti-cancer effects. One study has suggested that the anti-cancer activity is not due to ALDH inhibition but rather from a copper-containing metabolite, CuET, which kills cells through a different pathway involving NPL4 protein aggregation. nih.gov This study noted that while a disulfiram metabolite (S-methyl-N,N-diethylthiocarbamate-sulfoxide) did inhibit ALDH, it did not impair cancer cell viability on its own, questioning the direct link between ALDH inhibition by these specific metabolites and the observed cytotoxicity of the parent drug. nih.gov

Anti-tumorigenic Mechanisms via ALDH Inhibition

The primary anti-tumorigenic mechanism proposed for ALDH inhibitors is the targeting of cancer stem cells. amegroups.orgsci-hub.se By inhibiting ALDH, compounds like the metabolites of disulfiram can potentially sensitize cancer cells to conventional treatments like chemotherapy and radiotherapy. nih.gov Disulfiram, through its metabolites, has been shown to induce oxidative stress by increasing reactive oxygen species (ROS), which can lead to DNA damage and apoptosis in cancer cells. nih.gov The inhibition of ALDH contributes to this by preventing the detoxification of aldehydes, further increasing cellular stress. nih.gov

Combinatorial Therapeutic Approaches

The ability of disulfiram and its metabolites to inhibit ALDH and induce cellular stress has made them candidates for combination therapies. Research has explored using disulfiram in conjunction with other treatments to enhance their efficacy. For instance, combining disulfiram with copper has been shown to significantly increase its anti-tumor activity. nih.govsci-hub.senih.gov Clinical and preclinical studies have investigated pairing disulfiram with chemotherapeutic agents and radiation. researchgate.netnih.gov The rationale is that by inhibiting ALDH and other cellular pathways, the metabolites of disulfiram can lower the threshold for cancer cell death, making them more susceptible to standard anti-cancer treatments. researchgate.netnih.gov

Investigation of Other Potential Therapeutic Applications

Metabolic Disorders Associated with Aldehyde Accumulation

This compound is a potent and irreversible inhibitor of the low K_m_ mitochondrial aldehyde dehydrogenase (ALDH), the primary enzyme responsible for metabolizing acetaldehyde. nih.gov Its inhibitory action is significantly more powerful than that of its parent compound, disulfiram. In studies using detergent-solubilized rat liver mitochondria, the sulfone metabolite exhibited an IC₅₀ (the concentration required to inhibit 50% of enzyme activity) of 0.53 µM, whereas disulfiram's IC₅₀ was 7.4 µM under the same conditions. nih.gov

The inhibition of ALDH by the sulfone is time-dependent, following pseudo-first-order kinetics with a half-life of inactivation of approximately 2.1 to 3.5 minutes at a concentration of 0.6 µM. nih.govnih.gov This inactivation is considered irreversible, as dilution of the inhibited enzyme does not restore its activity. nih.govnih.gov By blocking ALDH, the compound causes an accumulation of aldehydes, a mechanism that forms the basis for its investigation in disorders where such accumulation is a therapeutic goal. The cofactor NAD, when present with the substrate acetaldehyde, can offer protection to the ALDH enzyme from inhibition by the sulfone. nih.govnih.gov

CompoundIC₅₀ on Solubilized Mitochondria (µM)IC₅₀ on Intact Mitochondria (µM)Inactivation Half-Life (t₁/₂) (minutes at 0.6 µM)
This compound0.53 ± 0.119.2 ± 3.63.5
S-Methyl-N,N-diethylthiocarbamate Sulfoxide0.93 ± 0.040.95 ± 0.308.8
Disulfiram7.4 ± 1.0Not SpecifiedNot Specified

Anti-inflammatory and Antimicrobial Potential

The potential of this compound extends to antimicrobial applications. Research has demonstrated its efficacy against the opportunistic human pathogen Pseudomonas aeruginosa. The compound acts as an inhibitor of the bacterial enzyme betaine (B1666868) aldehyde dehydrogenase (PaBADH). This enzyme is crucial for the bacterium's defense against osmotic and oxidative stress. By inhibiting PaBADH, the sulfone leads to an intracellular accumulation of the toxic betaine aldehyde, which in turn arrests bacterial growth. This effect is specific, as the compound had no impact on bacterial growth in media lacking choline, the precursor for betaine aldehyde.

While direct studies on the anti-inflammatory properties of this specific sulfone are limited, the broader chemical class of sulfones is known to possess powerful biological antioxidant capabilities. ilsl.br Antioxidant activity is often linked to anti-inflammatory effects, suggesting a potential, though currently unexplored, avenue for research into the anti-inflammatory capacity of this compound. ilsl.br

Neuroprotective Research (by analogy with sulfoxide)

Direct neuroprotective research on this compound is not extensively documented. However, significant research into its closely related analogue, S-Methyl-N,N-diethylthiocarbamate Sulfoxide (DETC-MeSO), provides a basis for analogous consideration. DETC-MeSO has been shown to elicit neuroprotective effects by acting as a partial antagonist of glutamate (B1630785) receptors, specifically and selectively blocking the N-methyl-D-aspartate (NMDA) receptor subtype. This action attenuates glutamate-induced neurotoxicity.

Furthermore, DETC-MeSO has been found to reduce cell death in neuronal cultures under hypoxia/reoxygenation conditions and to decrease brain infarct size in stroke models. Its neuroprotective mechanism involves the preservation of the endoplasmic reticulum, leading to a reduction in apoptosis by decreasing pro-apoptotic proteins and increasing anti-apoptotic proteins. Given the structural similarity and shared metabolic pathway, it is plausible that the sulfone derivative could exhibit similar neuroprotective properties, warranting further investigation in this area.

Cellular and Molecular Toxicology

Mechanisms of Oxidative Stress Induction

The direct mechanisms by which this compound induces oxidative stress have not been fully elucidated. However, an indirect mechanism can be inferred from its primary pharmacological action: the potent inhibition of aldehyde dehydrogenase. nih.gov Aldehydes are highly reactive molecules, and their accumulation within the cell is a known cause of cellular stress. By preventing the detoxification of these aldehydes, the sulfone contributes to an environment of increased reactive species, which can lead to lipid peroxidation and other markers of oxidative stress. The inhibition of enzymes like PaBADH in bacteria, which plays a role in defending against oxidative stress, further supports the compound's ability to disrupt cellular redox balance.

Reactivity with Cellular Constituents

This compound is characterized by its high reactivity with cellular constituents, most notably with endogenous thiols such as glutathione (B108866) (GSH). nih.gov This reactivity has significant toxicological implications. Studies have shown that the presence of glutathione can dramatically decrease the sulfone's ability to inhibit ALDH. nih.govnih.gov For instance, the addition of 50 µM of glutathione increased the IC₅₀ of the sulfone more than tenfold (to 6.3 µM), and 500 µM of glutathione almost completely abolished its inhibitory effect. nih.gov This suggests that glutathione can effectively "scavenge" the sulfone, protecting the target enzyme. nih.govnih.gov

This high reactivity may also explain why the sulfone is less potent in intact mitochondria compared to solubilized mitochondrial preparations. nih.gov It is theorized that the sulfone is so reactive that it is intercepted by other cellular components, like glutathione, before it can reach the ALDH enzyme located within the mitochondrial matrix. nih.govnih.gov This contrasts with its sulfoxide counterpart, which is less reactive with glutathione and thus better able to penetrate the mitochondria and inhibit the enzyme. nih.gov The primary mechanism of its toxicity and therapeutic action is its ability to form what appears to be an irreversible covalent bond with the ALDH enzyme, thereby inactivating it. nih.govnih.gov

InhibitorConditionIC₅₀ (µM)
This compoundNo Glutathione0.53 ± 0.11
This compound+ 50 µM Glutathione6.3
This compound+ 500 µM GlutathioneInhibition Almost Abolished

Assessment of Acute and Chronic Cellular Toxicity in Various Models

The cellular toxicity of this compound (MeDTC-SO2) has been primarily investigated through its potent and specific interaction with aldehyde dehydrogenase (ALDH) enzymes. Research has focused on in vitro models, particularly using rat liver mitochondria, to elucidate the acute effects of this compound on cellular enzymatic machinery.

In Vitro Studies on Aldehyde Dehydrogenase Inhibition

This compound has been identified as a powerful and seemingly irreversible inhibitor of the low Km mitochondrial aldehyde dehydrogenase. nih.gov This enzyme is crucial for the metabolism of acetaldehyde.

In studies using detergent-solubilized rat liver mitochondria, MeDTC-SO2 demonstrated a significantly lower IC50 value compared to its parent compound, disulfiram, indicating higher potency. The IC50 for MeDTC-SO2 was determined to be 0.53 ± 0.11 µM in 10-minute incubations, while disulfiram's IC50 was 7.4 ± 1.0 µM under similar conditions. nih.gov Another study reported an IC50 of 0.42 ± 0.04 µM for MeDTC-SO2. nih.gov

The inhibition of ALDH by MeDTC-SO2 is time-dependent. nih.govnih.gov At a concentration of 0.6 µM, the inhibition followed apparent pseudo-first-order kinetics with a half-life of inactivation of 3.5 minutes. nih.gov Another study reported a half-life of 2.1 minutes at the same concentration. nih.gov This inhibition was found to be apparently irreversible, as dilution of the inhibited enzyme did not lead to a recovery of its activity. nih.govnih.gov

Interestingly, the potency of MeDTC-SO2 was observed to be different in incubations with intact mitochondria compared to solubilized mitochondria. In intact mitochondria, the IC50 of MeDTC-SO2 for ALDH inhibition was 9.2 ± 3.6 µM. nih.gov This suggests that the compound's high reactivity with other cellular components, such as glutathione, may limit its ability to reach the mitochondrial matrix where the target enzyme is located. nih.gov

The presence of the cofactor NAD and the substrate acetaldehyde offered protection to ALDH from inhibition by MeDTC-SO2. nih.gov Furthermore, the addition of thiol-containing compounds like glutathione (GSH) and dithiothreitol (B142953) (DTT) significantly reduced the inhibitory effect of MeDTC-SO2. nih.govnih.gov For instance, the presence of 50 µM of glutathione increased the IC50 of MeDTC-SO2 by more than tenfold to 6.3 µM, and 500 µM of glutathione almost completely abolished the inhibition. nih.gov However, these thiol compounds could not restore the activity of the enzyme once it was inhibited. nih.gov

Table 1: In Vitro Inhibition of Rat Liver Mitochondrial Low Km ALDH

Compound Model System IC50 (µM) Reference
This compound Detergent-solubilized mitochondria 0.53 ± 0.11 nih.gov
This compound Detergent-solubilized mitochondria 0.42 ± 0.04 nih.gov
Disulfiram Detergent-solubilized mitochondria 7.4 ± 1.0 nih.gov
This compound Intact mitochondria 9.2 ± 3.6 nih.gov
This compound with 50 µM Glutathione Detergent-solubilized mitochondria 6.3 nih.gov

Table 2: Kinetic Parameters of ALDH Inhibition by this compound at 0.6 µM

Parameter Value Reference
Half-life of inactivation 3.5 minutes nih.gov
Half-life of inactivation 2.1 minutes nih.gov
Nature of Inhibition Apparently irreversible nih.govnih.gov

Studies on Bacterial Cells

The cytotoxic effects of this compound have also been observed in bacterial models. In Pseudomonas aeruginosa, this compound was found to be the most effective among several disulfiram metabolites at inhibiting bacterial growth in a choline-containing medium. This effect is attributed to the in situ inactivation of betaine aldehyde dehydrogenase (PaBADH), leading to the accumulation of toxic betaine aldehyde and subsequent growth arrest.

Advanced Methodologies in Research of S Methyl N,n Diethylthiocarbamate Sulfone

Analytical Methodologies for Detection and Quantification in Biological Matrices

Chromatographic Separation Techniques

Effective chromatographic separation is essential to resolve S-Methyl-N,N-diethylthiocarbamate Sulfone from other metabolites and endogenous matrix components. Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) are the most common techniques employed for the separation of Disulfiram (B1670777) metabolites.

A validated UPLC method for the precursor DET-Me utilized a Waters Acquity HSS T3 column (2.1 × 100 mm, 1.8 µm). nih.gov The separation was achieved using an isocratic mobile phase consisting of a mixture of 0.1% formic acid in water and 0.1% formic acid in methanol (B129727). nih.gov The use of formic acid helps to promote protonation of the analyte for better ionization in the mass spectrometer. For the purification of the related S-Methyl-N,N-diethyldithiocarbamate sulfoxide (B87167), a preparative HPLC with a C-18 column was used with a mobile phase of acetonitrile (B52724) and water. prepchem.com Given the structural similarities, a C18 column is a logical choice for the separation of the sulfone metabolite as well.

Table 2: Example Chromatographic Conditions for a Related Compound (S-Methyl-N,N-diethylthiocarbamate)

ParameterDescription
ColumnWaters Acquity HSS T3, 2.1 × 100 mm, 1.8 µm
Mobile Phase0.1% formic acid in water: 0.1% formic acid in methanol (22:78, v/v)
Flow Rate0.200 mL/min
Run Time5 minutes
Injection Volume10 µL
Column Temperature30°C
Data sourced from a study on S-Methyl-N,N-diethylthiocarbamate. nih.gov

Method Validation and Sensitivity/Specificity Parameters

A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include linearity, accuracy, precision, selectivity, specificity, and stability. For the LC-MS/MS analysis of DET-Me, calibration curves were linear over a range of 0.500 to 50.0 ng/mL, with regression coefficients (R²) of 0.983 or greater. nih.gov The lower limit of quantification (LLOQ) was established at 0.500 ng/mL, which was well above 5 times the signal-to-noise ratio. nih.gov

The intra- and inter-assay variations for the DET-Me method were found to be within acceptable limits, demonstrating good precision. nih.gov The accuracy, expressed as percent deviation, was also within the generally accepted range of ±15%. nih.gov Specificity and selectivity were confirmed by the absence of interference from the biological matrix. nih.gov While specific limit of detection (LOD) and LLOQ values for this compound are not available, it is expected that a validated LC-MS/MS method would achieve similar low ng/mL sensitivity.

Table 3: Method Validation Parameters for a Related Compound (S-Methyl-N,N-diethylthiocarbamate)

ParameterResult
Linear Range0.500 - 50.0 ng/mL
LLOQ0.500 ng/mL
Inter-assay Variation (% CV)3.38 - 5.94%
Intra-assay Variation (% CV)1.86 - 7.74%
Accuracy (% Deviation)-12.4% to -9.52%
Data sourced from a study on S-Methyl-N,N-diethylthiocarbamate. nih.gov

Computational Chemistry and Molecular Modeling

Computational approaches are invaluable for elucidating the molecular mechanisms of action of compounds like this compound. This compound is a known potent and irreversible inhibitor of aldehyde dehydrogenase (ALDH), a critical enzyme in various physiological processes. nih.govnih.gov Molecular modeling can provide insights into the binding interactions and the covalent modification of the enzyme by the sulfone metabolite.

Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be instrumental in understanding how it fits into the active site of ALDH. While specific docking studies for the sulfone are not reported, research on other Disulfiram derivatives has utilized molecular docking to explore their binding to ALDH isozymes.

Such studies typically involve preparing the three-dimensional structures of both the ligand (this compound) and the receptor (ALDH). The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the enzyme's active site, scoring them based on a force field that estimates the binding energy. The results can predict the most likely binding pose and identify key amino acid residues involved in the interaction. These predictions are crucial for understanding the basis of the compound's inhibitory activity and for the rational design of more potent or selective inhibitors.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. For this compound, an irreversible inhibitor, MD simulations would be particularly insightful for modeling the covalent bond formation with the catalytic cysteine residue in the ALDH active site.

An MD simulation would start with the docked complex of the sulfone and ALDH. The system would be solvated in a water box with appropriate ions to mimic physiological conditions. The simulation would then solve Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds. This allows for the observation of conformational changes in both the ligand and the protein upon binding and can help to elucidate the reaction mechanism of covalent inhibition. By analyzing the trajectory of the simulation, researchers can study the stability of the binding pose, the dynamics of key interactions, and the energetic changes associated with the binding and covalent modification process. Although no specific MD simulation studies for this compound have been published, this methodology holds great promise for a deeper understanding of its inhibitory mechanism.

Quantum Chemical Calculations for Reactivity and Mechanism Elucidation

Quantum chemical calculations have emerged as a powerful tool in medicinal chemistry and pharmacology to predict the reactivity and elucidate the reaction mechanisms of molecules at the atomic level. While specific quantum chemical studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and can be applied to understand its chemical behavior. These computational approaches provide insights into the electronic structure, which is fundamental to a molecule's reactivity.

Methodologies such as Density Functional Theory (DFT) are particularly suited for these investigations. nih.govmdpi.com DFT calculations can be employed to determine the optimized molecular geometry of this compound, providing precise bond lengths and angles. This structural information is the foundation for further reactivity analysis.

A key aspect of understanding the reactivity of this compound involves the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com For this compound, the sulfone group, being strongly electron-withdrawing, is expected to significantly influence the electron distribution and the energies of these frontier orbitals.

Furthermore, the calculation of the Molecular Electrostatic Potential (MEP) surface can identify the electron-rich and electron-poor regions of the molecule. mdpi.com For this compound, the oxygen atoms of the sulfone group would be anticipated to be regions of high negative potential, making them likely sites for electrophilic attack. Conversely, the sulfur atom and adjacent carbons might exhibit a more positive potential, rendering them susceptible to nucleophilic attack. These computational predictions are invaluable for understanding the compound's interactions with biological macromolecules, such as the active site of aldehyde dehydrogenase (ALDH).

By modeling the interaction between this compound and key amino acid residues in the active site of ALDH, quantum chemical calculations can help to elucidate the mechanism of its inhibitory action. For instance, such calculations could model the nucleophilic attack by a cysteine residue in the enzyme on an electrophilic site of the sulfone, leading to the irreversible inhibition that has been observed experimentally. researchgate.netnih.govcapes.gov.br

Table 1: Hypothetical Quantum Chemical Parameters for Reactivity Analysis of this compound

ParameterPredicted Significance
HOMO EnergyIndicates the molecule's electron-donating capability.
LUMO EnergyIndicates the molecule's electron-accepting capability.
HOMO-LUMO GapA smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites.

In Silico Pathway Analysis and Network Construction

The metabolic fate of a xenobiotic compound is a critical determinant of its biological activity and potential toxicity. tandfonline.comnih.gov In silico pathway analysis and network construction are advanced computational methodologies used to predict and visualize the metabolic transformations of compounds like this compound. researchgate.nettandfonline.com These approaches are particularly valuable in the early stages of drug development and for understanding the mechanism of action of metabolites. researchgate.nettandfonline.comnih.gov

This compound is a known metabolite of disulfiram, formed via the S-methylation of diethyldithiocarbamate (B1195824) followed by oxidation of the sulfur atom. pharmgkb.orgfrontiersin.org The metabolic pathway of disulfiram is complex, involving multiple enzymatic steps. pharmgkb.orgnih.gov In silico tools can be used to predict the potential subsequent metabolic transformations of the sulfone metabolite.

Several expert systems and software tools are available for the prediction of xenobiotic metabolism, including BioTransformer, Meteor, and TIMES. tandfonline.comnih.gov These programs utilize extensive knowledge bases of metabolic reactions and enzymatic transformations to predict the likely metabolites of a query molecule. researchgate.nettandfonline.com For this compound, these tools could predict further oxidations, dealkylation of the diethylamino group, or conjugation reactions, such as glucuronidation, which is a common metabolic pathway for disulfiram metabolites. pharmgkb.org

The predictions from these in silico tools can be used to construct metabolic networks. nih.govdovepress.com These networks are graphical representations where nodes represent metabolites and edges represent the enzymatic reactions that connect them. nih.govyoutube.com Constructing a metabolic network for this compound and its parent compound, disulfiram, would provide a comprehensive overview of their biotransformation. This network can help to identify key metabolic hubs and potential reactive intermediates that may contribute to the therapeutic or toxic effects.

Network pharmacology is an approach that integrates these metabolic networks with protein-protein interaction networks and drug-target networks. dovepress.comyoutube.com By mapping the known targets of disulfiram and its metabolites, such as aldehyde dehydrogenase, onto these networks, it is possible to explore the broader biological consequences of their interactions. nih.gov This can reveal not only the primary mechanism of action but also potential off-target effects and polypharmacological actions. For example, a network analysis could elucidate how the inhibition of ALDH by this compound perturbs downstream metabolic pathways and cellular processes. capes.gov.brnih.gov

Table 2: Illustrative In Silico Tools for Metabolic Pathway Analysis

ToolFunctionApplication to this compound
BioTransformerPredicts metabolism of small molecules.Prediction of further metabolites of the sulfone. nih.gov
MeteorKnowledge-based system for metabolite prediction.Elucidation of potential biotransformation pathways. tandfonline.comnih.gov
TIMESTissue Metabolism Simulator.Prediction of metabolism in specific tissues. tandfonline.comnih.gov
CytoscapeNetwork visualization software.Construction and analysis of the metabolic network. youtube.com

Environmental Fate and Impact Research of S Methyl N,n Diethylthiocarbamate Sulfone

Biodegradation and Persistence in Environmental Systems

There is a significant lack of scientific literature and data regarding the biodegradation and persistence of S-Methyl-N,N-diethylthiocarbamate sulfone in various environmental compartments such as soil, water, and sediment. Standardized environmental fate studies that would determine its half-life in these systems or its susceptibility to microbial degradation have not been published in the public domain.

While the parent compound, Disulfiram (B1670777), undergoes metabolic breakdown, the environmental degradation pathways of its metabolites, including the sulfone derivative, have not been characterized. pharmgkb.orgwjpls.org The persistence of this compound in the environment is therefore unknown.

Data on Biodegradation and Persistence:

ParameterValueSource
Biodegradation RateNo data availableN/A
Environmental Half-lifeNo data availableN/A
Persistence ClassificationNot classifiedN/A

Bioaccumulation Potential in Biological Systems

The potential for this compound to bioaccumulate in organisms has not been studied. Bioaccumulation studies, which would involve determining the Bioconcentration Factor (BCF) in aquatic organisms or assessing its accumulation in the food chain, are not available in scientific literature. The high lipid solubility of the parent compound, Disulfiram, suggests it can be widely distributed in fatty tissues, but it is not known if this characteristic extends to its sulfone metabolite. nih.gov

Without experimental data, it is not possible to assess whether this compound is likely to be stored in the fatty tissues of organisms and biomagnify through the food web.

Data on Bioaccumulation Potential:

ParameterValueSpeciesSource
Bioconcentration Factor (BCF)No data availableN/AN/A
Log Kow (Octanol-Water Partition Coefficient)No data availableN/AN/A
Bioaccumulation ClassificationNot classifiedN/AN/A

Ecological Toxicology and Risk Assessment

There is a notable absence of research on the ecological toxicology of this compound. Ecotoxicity studies on representative aquatic and terrestrial organisms (e.g., algae, daphnids, fish, earthworms) have not been published. Therefore, key toxicological endpoints such as the EC50 (median effective concentration) and LC50 (median lethal concentration) are unknown.

Consequently, a formal environmental risk assessment for this compound has not been conducted. An environmental risk assessment would require data on both environmental exposure and ecological effects, neither of which are currently available. nih.govresearchgate.net The potential risks this compound may pose to ecosystems cannot be determined without such information.

Data on Ecological Toxicology:

Test OrganismEndpointValueSource
AlgaeEC50No data availableN/A
Daphnia magnaEC50No data availableN/A
FishLC50No data availableN/A
EarthwormLC50No data availableN/A

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying S-methyl-N,N-diethylthiocarbamate sulfone (DET-Me sulfone) in biological matrices, and what parameters ensure sensitivity and specificity?

  • Answer : Reverse-phase ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard. Key parameters include:

  • Column : Waters HSS T3 (2.1 × 100 mm, 1.8 µm) for optimal separation .
  • Mobile phase : 0.1% formic acid in water and 0.1% formic acid in methanol, with isocratic elution to minimize matrix interference .
  • Mass spectrometry : Positive-ion electrospray ionization (ESI) with multiple reaction monitoring (MRM) at m/z 148 → 100 for DET-Me sulfone and m/z 190 → 128 for internal standards .
  • Sample preparation : Solid-phase extraction (SPE) using Waters Oasis HLB columns to enhance recovery (85–95%) and reduce plasma protein interference .

Q. How should researchers validate the accuracy and precision of DET-Me sulfone assays in pharmacokinetic studies?

  • Answer : Follow FDA guidelines for bioanalytical method validation:

  • Calibration curves : Use 1/(concentration)²-weighted linear regression across 0.5–50 ng/mL to account for heteroscedasticity .
  • Quality controls (QCs) : Prepare triplicate QCs at low, mid, and high concentrations (e.g., 1.25, 15, 40 ng/mL). Intraday precision (CV < 7.74%) and accuracy (85–115%) must meet acceptance criteria .
  • Stability tests : Validate freeze-thaw cycles (3×), short-term room-temperature storage (5.5 hours), and long-term storage (−70°C for 2 years) to ensure analyte integrity .

Q. What are the primary metabolic pathways of DET-Me sulfone, and how do they influence experimental design?

  • Answer : DET-Me sulfone is a disulfiram metabolite formed via CYP450-mediated oxidation. Key considerations:

  • Drug interactions : Co-administering CYP450 inhibitors (e.g., HIV protease inhibitors) or inducers (e.g., efavirenz) alters DET-Me sulfone levels, requiring dose adjustments in interaction studies .
  • Sampling timing : Collect plasma samples at 10–24 hours post-dose to capture peak concentrations in pharmacokinetic profiles .

Advanced Research Questions

Q. How does DET-Me sulfone irreversibly inhibit aldehyde dehydrogenase (ALDH), and what experimental approaches can quantify this effect?

  • Answer : DET-Me sulfone binds covalently to ALDH’s catalytic cysteine residues. Methodological steps:

  • Enzyme kinetics : Use recombinant human ALDH1/ALDH2 and measure IC₅₀ values (0.12–1.45 µM) via time-dependent inactivation assays. Pseudobimolecular rate constants (k₃/Kᵢ) range from 1 × 10³ to 1 × 10⁵ s⁻¹M⁻¹ .
  • Glutathione competition : Pre-incubate ALDH with glutathione (50–500 µM) to assess protection against inhibition; DET-Me sulfone’s potency drops 10-fold with 50 µM glutathione due to thiol scavenging .

Q. What strategies resolve discrepancies in DET-Me sulfone quantification when matrix effects or co-eluting metabolites interfere?

  • Answer :

  • Matrix-matched calibration : Spike analyte-free plasma with DET-Me sulfone to match study samples, reducing ion suppression/enhancement .
  • Chromatographic optimization : Adjust gradient elution (e.g., 0.3 mL/min flow rate) to separate DET-Me sulfone from sulfoxide analogs, which co-elute under isocratic conditions .
  • High-resolution MS : Use Q-TOF instruments to distinguish isotopic patterns of interfering metabolites (e.g., m/z 148.0563 for DET-Me sulfone vs. 148.0421 for sulfoxide) .

Q. How can researchers optimize in vitro models to study DET-Me sulfone’s role in HIV latency reversal or cancer stem cell targeting?

  • Answer :

  • HIV latency models : Use J-Lat T-cell lines with integrated HIV-GFP reporters. Treat with DET-Me sulfone (0.5–5 µM) and measure GFP activation via flow cytometry, controlling for cytotoxicity with MTT assays .
  • Cancer stem cells (CSCs) : Combine DET-Me sulfone (1–10 µM) with copper gluconate (2–5 µM) to enhance reactive oxygen species (ROS)-mediated apoptosis in ALDH⁺ CSC populations .

Q. What statistical methods are appropriate for analyzing contradictory data on DET-Me sulfone’s stability under varying storage conditions?

  • Answer :

  • Bland-Altman plots : Compare fresh vs. frozen-stored sample concentrations to identify systematic biases (e.g., −12% mean bias after 2 years at −70°C) .
  • ANOVA with Tukey post-hoc tests : Assess interday variability (CV 3.38–5.94%) across three validation batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.